4-(3-CARBOXYPHENYL)NICOTINIC ACID
Description
4-(3-Carboxyphenyl)nicotinic acid is a heteroaromatic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) backbone substituted at the 4-position with a 3-carboxyphenyl group. This structure combines the electron-withdrawing properties of the carboxylic acid groups with the aromatic stability of the pyridine and benzene rings.
Properties
IUPAC Name |
4-(3-carboxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPBRAQKNCUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692540 | |
| Record name | 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-19-9 | |
| Record name | 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-carboxyphenyl)nicotinic acid typically involves the reaction of nicotinic acid with a suitable carboxyphenyl derivative. One common method is the condensation reaction between nicotinic acid and 3-carboxybenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(3-Carboxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the carboxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds Analyzed :
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17, )
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid, )
5-(4-Bromophenyl)Nicotinic Acid ()
6-(3-Carboxyphenyl)Nicotinic Acid ()
Table 1: Structural and Functional Comparisons
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-(3-Carboxyphenyl)nicotinic acid | Pyridine-3-carboxylic acid | 4-(3-carboxyphenyl) | Two carboxylic acids, aromatic rings |
| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide | Benzamide | 2-tetradecanoylamino, 3-carboxyphenyl | Amide, long acyl chain, carboxylic acid |
| Caffeic Acid | Phenylpropanoid | 3,4-dihydroxyphenyl, acrylic acid | Dihydroxybenzene, α,β-unsaturated carboxylic acid |
| 5-(4-Bromophenyl)nicotinic acid | Pyridine-3-carboxylic acid | 4-bromophenyl | Bromoaryl, carboxylic acid |
| 6-(3-Carboxyphenyl)nicotinic acid | Pyridine-3-carboxylic acid | 6-(3-carboxyphenyl) | Carboxylic acids (positional isomer) |
PCAF HAT Inhibition
- The presence of a long acyl chain (e.g., tetradecanoylamino) and a 3-carboxyphenyl group enhances activity, though positional isomerism (3- vs. 4-carboxyphenyl) shows minimal impact .
Role of Substituents :
- Acyl chain length: Long chains (e.g., tetradecanoyl in Compound 17) improve hydrophobic interactions with enzyme pockets .
- Carboxy group position: 3-carboxyphenyl vs.
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